Ferrozine free acid
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Overview
Description
Ferrozine free acid, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a magenta-colored complex with ferrous ions, which can be measured spectrophotometrically. This compound is widely used in various fields due to its high sensitivity and specificity for ferrous iron detection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrozine free acid is synthesized through a multi-step process involving the reaction of pyridine derivatives with sulfonic acid groups. The key steps include:
Nitration: Pyridine is nitrated to form 2-nitropyridine.
Reduction: The nitro group is reduced to an amino group, forming 2-aminopyridine.
Cyclization: 2-aminopyridine undergoes cyclization with appropriate reagents to form the triazine ring.
Sulfonation: The triazine derivative is then sulfonated to introduce the phenylsulfonic acid groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale nitration, reduction, cyclization, and sulfonation processes. These steps are carried out under controlled conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: Ferrozine free acid primarily undergoes complexation reactions with ferrous ions. The key reactions include:
Complexation: this compound reacts with ferrous ions to form a stable magenta-colored complex.
Reduction: In the presence of reducing agents like ascorbic acid, ferric ions are reduced to ferrous ions, which then react with ferrozine.
Common Reagents and Conditions:
Ascorbic Acid: Used as a reducing agent to convert ferric ions to ferrous ions.
Hydrochloric Acid: Provides an acidic medium for the reaction.
Ammonium Acetate: Used to buffer the reaction mixture.
Major Products: The major product of the reaction is the ferrozine-ferrous ion complex, which is highly stable and can be quantified spectrophotometrically.
Scientific Research Applications
Ferrozine free acid has a wide range of applications in scientific research, including:
Chemistry: Used for the quantitative determination of iron in various samples, including water, soil, and biological tissues.
Biology: Employed in studies involving iron metabolism and homeostasis.
Medicine: Utilized in diagnostic assays to measure iron levels in blood and other biological fluids.
Industry: Applied in environmental monitoring to detect iron contamination in water bodies.
Mechanism of Action
Ferrozine free acid is compared with other iron-detecting reagents such as bathophenanthroline and triazine derivatives. The key differences include:
Specificity: this compound has higher specificity for ferrous ions compared to other reagents.
Sensitivity: It provides higher sensitivity, allowing for the detection of low levels of ferrous ions.
Stability: The ferrozine-ferrous ion complex is more stable than complexes formed with other reagents.
Comparison with Similar Compounds
Bathophenanthroline: Another reagent used for iron detection but with lower specificity and sensitivity.
Triazine Derivatives: Similar in structure but differ in their binding affinity and stability with ferrous ions.
Ferrozine free acid stands out due to its unique combination of high specificity, sensitivity, and stability, making it a preferred choice for iron detection in various applications.
Properties
CAS No. |
32796-55-7 |
---|---|
Molecular Formula |
C20H14N4O6S2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |
InChI Key |
JFVUMQYWYNDZDK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
32796-55-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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